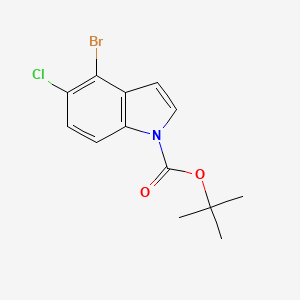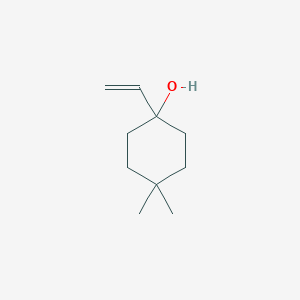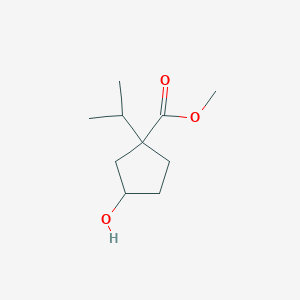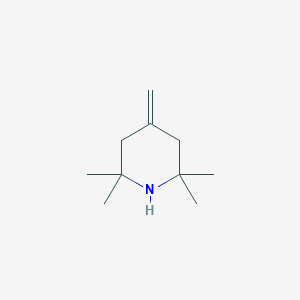
tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate: is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features bromine and chlorine substituents on the indole ring, making it a valuable intermediate in organic synthesis and a subject of scientific research due to its potential biological activities.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 4-bromo-1H-indole[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Reaction Steps: The indole undergoes halogenation to introduce the chlorine atom at the 5-position. Subsequently, the carboxylation step is performed to attach the tert-butyl carboxylate group at the 1-position[_{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Conditions: Halogenation reactions are usually carried out in the presence of a suitable halogenating agent (e.g., N-bromosuccinimide for bromination and N-chlorosuccinimide for chlorination) under controlled temperature and solvent conditions[_{{{CITATION{{{2{Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3 ...](https://link.springer.com/article/10.1134/S1070428022040169). The carboxylation step often involves the use of tert-butyl chloroformate in the presence of a base[{{{CITATION{{{_2{Synergic Synthesis and Characterization of tert-Butyl 4-(E)-But-1-en-3 ....
Industrial Production Methods: Industrial-scale synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole core can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: Reduction reactions can be performed to convert the bromine or chlorine substituents to hydrogen atoms.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often facilitated by a base.
Major Products Formed:
Nitroindole derivatives: from nitration reactions.
Hydrogenated indole derivatives: from reduction reactions.
Functionalized indole derivatives: from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound serves as a versatile intermediate in the synthesis of various indole-based compounds, which are important in medicinal chemistry and material science.
Biology: Indole derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore the potential therapeutic applications of tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate in these areas.
Medicine: The compound's derivatives are being investigated for their potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other fine chemicals.
Mechanism of Action
The exact mechanism by which tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate exerts its effects depends on its specific biological target. Generally, indole derivatives interact with various receptors and enzymes in the body, modulating biological pathways. The presence of bromine and chlorine atoms can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Tert-Butyl 5-iodo-1H-indole-1-carboxylate: Similar structure with an iodine substituent instead of bromine and chlorine.
Tert-Butyl 4-bromo-1H-indole-1-carboxylate: Lacks the chlorine substituent.
Tert-Butyl 4-chloro-1H-indole-1-carboxylate: Lacks the bromine substituent.
Uniqueness: The presence of both bromine and chlorine substituents on the indole ring makes tert-Butyl 4-bromo-5-chloro-1H-indole-1-carboxylate unique among its analogs, potentially leading to distinct biological activities and applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
Molecular Formula |
C13H13BrClNO2 |
|---|---|
Molecular Weight |
330.60 g/mol |
IUPAC Name |
tert-butyl 4-bromo-5-chloroindole-1-carboxylate |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-6-8-10(16)5-4-9(15)11(8)14/h4-7H,1-3H3 |
InChI Key |
RZIIXNBVUXFULC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]oxazol-2-yl)acetamide](/img/structure/B15362041.png)



![6-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1H-indazole](/img/structure/B15362059.png)
![(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B15362062.png)
![5-(Trifluoromethyl)-3-[3-(dimethylamino)propoxy]-1H-pyrazole](/img/structure/B15362067.png)




![benzyl N-[(8S)-8-methyl-2-(trifluoromethyl)-6,8-dihydro-5H-pyrano[3,4-b]pyridin-5-yl]carbamate](/img/structure/B15362107.png)
![(1R,5S)-1,4-diazabicyclo[3.2.1]octan-3-one](/img/structure/B15362117.png)
![7-Chloro-6-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B15362138.png)
